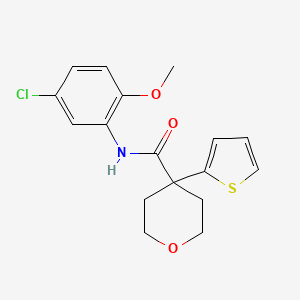![molecular formula C13H14O2S2 B14156967 2-[(2,4,6-Trimethylphenyl)sulfonyl]thiophene CAS No. 21991-08-2](/img/structure/B14156967.png)
2-[(2,4,6-Trimethylphenyl)sulfonyl]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4,6-Trimethylphenyl)sulfonyl]thiophene is an organic compound with the molecular formula C13H14O2S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a sulfonyl group attached to the thiophene ring, which is further substituted with a 2,4,6-trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4,6-trimethylphenyl)sulfonyl]thiophene typically involves the sulfonylation of thiophene derivatives. One common method is the reaction of thiophene with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4,6-Trimethylphenyl)sulfonyl]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene sulfides.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-[(2,4,6-Trimethylphenyl)sulfonyl]thiophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[(2,4,6-trimethylphenyl)sulfonyl]thiophene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-sulfonyl chloride
- 2,5-Dimethylthiophene
- 2-Phenylthiophene
Comparison
2-[(2,4,6-Trimethylphenyl)sulfonyl]thiophene is unique due to the presence of the 2,4,6-trimethylphenyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to other thiophene derivatives. Additionally, the compound’s sulfonyl group enhances its solubility and stability, making it suitable for various applications.
Properties
CAS No. |
21991-08-2 |
|---|---|
Molecular Formula |
C13H14O2S2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2-(2,4,6-trimethylphenyl)sulfonylthiophene |
InChI |
InChI=1S/C13H14O2S2/c1-9-7-10(2)13(11(3)8-9)17(14,15)12-5-4-6-16-12/h4-8H,1-3H3 |
InChI Key |
XMALHJZMBNKGMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC=CS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


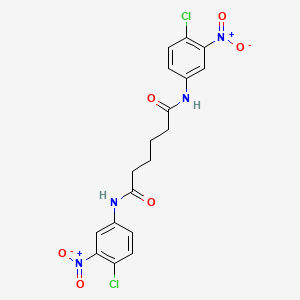

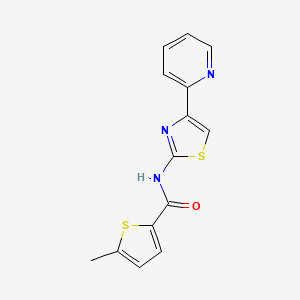
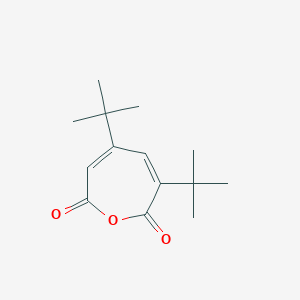
![[2-(3,4-Difluoroanilino)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14156916.png)

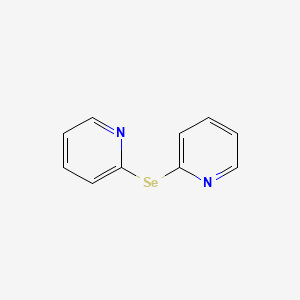
![(4-(2-(5,8-Dioxaspiro[3.4]octan-2-yl)ethyl)phenyl)boronic acid](/img/structure/B14156937.png)

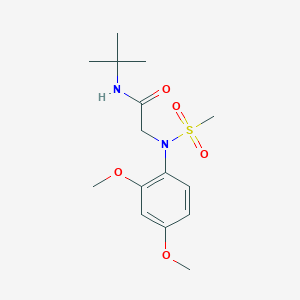
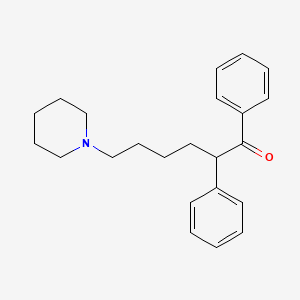
![1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione](/img/structure/B14156959.png)

